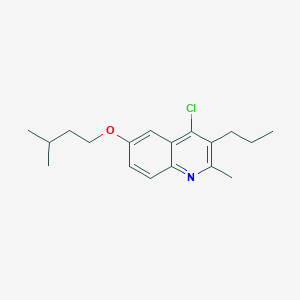
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as DBS, is a sulfonamide compound widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in studying different biological processes.
作用機序
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide works by binding to the active site of carbonic anhydrases, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects. For example, inhibition of carbonic anhydrases in the kidneys can lead to a decrease in the reabsorption of bicarbonate ions, resulting in an alkaline urine.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform it targets. For example, inhibition of carbonic anhydrase II has been found to decrease the growth and metastasis of certain types of cancer cells. Inhibition of carbonic anhydrase IV has been found to decrease intraocular pressure, making N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide a potential treatment for glaucoma.
実験室実験の利点と制限
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of carbonic anhydrases, making it a valuable tool for studying their role in different biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide also has some limitations. It can be toxic at high concentrations, and its effects may be influenced by other factors, such as pH and temperature.
将来の方向性
There are several future directions for research involving N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. Another area of interest is the study of the role of carbonic anhydrases in different diseases, such as osteoporosis and Alzheimer's disease. Additionally, N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide could be used as a tool for the development of new diagnostic and therapeutic agents for these diseases.
合成法
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized through a multistep process starting from 4-nitrobenzenesulfonyl chloride and tert-butylamine. The reaction involves the formation of a sulfonamide intermediate, which is then cyclized to form the final product. The purity of the compound can be increased through recrystallization or column chromatography.
科学的研究の応用
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively used in scientific research as a tool to inhibit the activity of a specific enzyme or protein. It has been found to be particularly effective in inhibiting the activity of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance in the body. N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has also been used to study the role of carbonic anhydrases in various physiological processes, such as respiration, renal function, and bone resorption.
特性
IUPAC Name |
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-14(2,3)15-21(19,20)11-6-4-10(5-7-11)16-12(17)8-9-13(16)18/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRIJQFFUCBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)




![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)




![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)